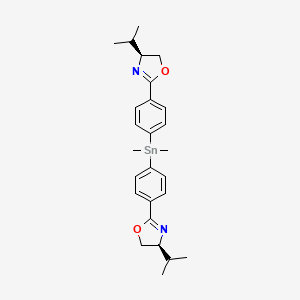
bis(4-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane: is a complex organotin compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane typically involves the reaction of 4-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl lithium with dimethyltin dichloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at low temperatures, often around -78°C, to ensure the formation of the desired product. The resulting compound is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods: While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Bis(4-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides, which are useful in catalysis.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state, altering its reactivity.
Substitution: The oxazoline rings can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and phosphines can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Tin oxides and modified oxazoline derivatives.
Reduction: Reduced tin species and modified oxazoline derivatives.
Substitution: New organotin compounds with varied functional groups.
Scientific Research Applications
Chemistry: In chemistry, bis(4-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane is used as a catalyst in various organic transformations. Its unique structure allows it to facilitate reactions such as cross-coupling, polymerization, and asymmetric synthesis .
Biology: Its ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions .
Medicine: In medicine, this compound is being explored for its potential as an anticancer agent. Its organotin core can induce apoptosis in cancer cells, making it a promising candidate for chemotherapy .
Industry: Industrially, the compound is used in the production of advanced materials, such as polymers and coatings. Its ability to act as a catalyst in polymerization reactions makes it valuable in the manufacturing of high-performance materials .
Mechanism of Action
The mechanism of action of bis(4-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane involves its interaction with molecular targets such as enzymes and proteins. The oxazoline rings can coordinate with metal centers in enzymes, inhibiting their activity. Additionally, the tin atom can form covalent bonds with biological molecules, disrupting cellular processes and leading to cell death. The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with mitochondrial pathways, leading to the release of cytochrome c and activation of caspases .
Comparison with Similar Compounds
- Bis(4-(4-methylphenyl)phenyl)dimethylstannane
- Bis(4-(4-chlorophenyl)phenyl)dimethylstannane
- Bis(4-(4-fluorophenyl)phenyl)dimethylstannane
Comparison: Compared to these similar compounds, bis(4-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane is unique due to the presence of the oxazoline rings. These rings enhance its reactivity and specificity in catalytic and biological applications. The isopropyl group also contributes to its steric properties, making it more selective in its interactions with molecular targets .
Properties
Molecular Formula |
C26H34N2O2Sn |
|---|---|
Molecular Weight |
525.3 g/mol |
IUPAC Name |
dimethyl-bis[4-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]stannane |
InChI |
InChI=1S/2C12H14NO.2CH3.Sn/c2*1-9(2)11-8-14-12(13-11)10-6-4-3-5-7-10;;;/h2*4-7,9,11H,8H2,1-2H3;2*1H3;/t2*11-;;;/m11.../s1 |
InChI Key |
OTCYPHXUMSRTBN-WYGNBYAASA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=C(C=C2)[Sn](C)(C)C3=CC=C(C=C3)C4=N[C@H](CO4)C(C)C |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=C(C=C2)[Sn](C)(C)C3=CC=C(C=C3)C4=NC(CO4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















